3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable benzyl halide and piperazine, the benzyl group is introduced via nucleophilic substitution.
Formation of the Pyrrolidine Ring: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety, potentially forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperazine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler piperazine derivative with known stimulant properties.
4-Methylbenzylamine: A related compound with a similar benzyl group.
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLVZLAMVKRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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